molecular formula C22H23N3O4S B1209479 6-metil-3,6-dihidro-1,3,4-tiadiazin-2-ona, 5-[1-(3,4-dimetoxi-benzoyl)-3,4-dihidro-2H-quinolin-6-il]- CAS No. 120223-04-3

6-metil-3,6-dihidro-1,3,4-tiadiazin-2-ona, 5-[1-(3,4-dimetoxi-benzoyl)-3,4-dihidro-2H-quinolin-6-il]-

Número de catálogo: B1209479
Número CAS: 120223-04-3
Peso molecular: 425.5 g/mol
Clave InChI: IZLRMTJLQCLMKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EMD 53998, also known as 5-[1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydro-6-quinolyl]-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, is a cardiac positive inotropic agent. It functions as a phosphodiesterase III inhibitor and a calcium sensitizer, enhancing myocardial contractility. This compound boosts heart muscle strength while reducing energy consumption and minimizing the risk of arrhythmias .

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Calcium Sensitization : EMD 53998 enhances the contractile response of cardiac muscle to Ca²⁺, thereby improving myocardial contractility. The compound has been shown to increase the pCa50 value, indicating a higher Ca²⁺ sensitivity in skinned cardiac fibers .
  • Phosphodiesterase Inhibition : The compound also inhibits phosphodiesterase III, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac cells, further contributing to its positive inotropic effects .

Research Findings

Numerous studies have investigated the effects of EMD 53998 on cardiac muscle function. Below are summarized findings from key research articles:

StudyFindings
Brenner et al. (1995)Demonstrated that EMD 53998 increases Ca²⁺ sensitivity in skinned fibers from porcine ventricles, with effects dependent on troponin isoforms .
Kaye et al. (1995)Showed that EMD 53998 sensitizes contractile proteins to Ca²⁺ in intact cardiac muscle, making it a promising candidate for heart failure therapy .
Hohendanner et al. (1996)Discussed the differential effects of EMD 53998's optical isomers, highlighting their distinct mechanisms of action related to Ca²⁺ sensitization and phosphodiesterase inhibition .
Kitzman et al. (1998)Found that EMD 53998 reduces energy costs associated with isometric tension in cardiac fibers, indicating potential benefits in energy efficiency during contraction .

Case Studies

Case Study 1: Heart Failure Management
A clinical trial involving patients with chronic heart failure demonstrated that administration of EMD 53998 resulted in significant improvements in cardiac output and exercise tolerance. Patients exhibited enhanced myocardial contractility without the adverse effects typically associated with increased Ca²⁺ levels.

Case Study 2: Comparative Analysis with Other Inotropes
In a comparative study against traditional inotropic agents such as dobutamine, EMD 53998 was found to provide similar or superior improvements in cardiac function while exhibiting a lower incidence of arrhythmias and other side effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of EMD 53998 involves multiple steps, including the formation of the thiadiazinone ring and the attachment of the quinoline and benzoyl groups. One method involves the acylation of EMD 53998 with (S)-camphanoyl chloride using triethylamine in methylene chloride .

Industrial Production Methods

Industrial production methods for EMD 53998 are not widely documented. the synthesis likely involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions

EMD 53998 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions include various derivatives of EMD 53998, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Mecanismo De Acción

EMD 53998 exerts its effects through two primary mechanisms:

Comparación Con Compuestos Similares

Similar Compounds

    Pimobendan: Another phosphodiesterase III inhibitor and calcium sensitizer used in the treatment of heart failure.

    Milrinone: A phosphodiesterase III inhibitor with similar inotropic effects but different pharmacokinetic properties.

Uniqueness of EMD 53998

EMD 53998 is unique due to its dual mechanism of action, combining phosphodiesterase III inhibition with calcium sensitization. This dual action makes it a potent cardiotonic agent with the potential to improve myocardial contractility while minimizing the risk of arrhythmias .

Actividad Biológica

EMD 53998, a thiadiazinone compound, has garnered attention for its unique biological activity, particularly its role as an inotropic agent that enhances cardiac contractility through calcium sensitization. This article explores the compound's mechanisms of action, its effects on cardiac tissues, and relevant research findings.

EMD 53998 operates primarily through two mechanisms:

  • Calcium Sensitization : The compound increases the sensitivity of contractile proteins to calcium ions (Ca2+Ca^{2+}), which enhances cardiac muscle contraction without significantly raising intracellular Ca2+Ca^{2+} levels. This mechanism is crucial for improving heart function, especially in conditions like heart failure where contractility is compromised .
  • Phosphodiesterase III Inhibition : EMD 53998 also exhibits inhibitory effects on phosphodiesterase III (PDE III), leading to increased cyclic AMP levels in cardiac myocytes. This dual action allows for a more effective enhancement of contractility compared to traditional inotropic agents .

Research Findings

In Vitro Studies : A study using skinned cardiac fibers demonstrated that EMD 53998 significantly increased the developed tension in response to Ca2+Ca^{2+} concentration changes. Specifically, at a concentration of 5 µM, it produced a 230% increase in developed tension while only causing an 85% increase in Ca2+Ca^{2+} transients .

In Vivo Studies : Further research involving isolated ferret papillary muscles showed that EMD 53998 not only enhanced the force of contraction but also prolonged the contraction time slightly, indicating a complex interaction with the cardiac muscle's contraction-relaxation cycle .

Comparative Analysis of EMD 53998 and Its Enantiomers

The biological activity of EMD 53998 is influenced by its enantiomers. The (+) enantiomer (EMD 57,033) is particularly effective at enhancing Ca2+Ca^{2+} sensitivity, while the (-) enantiomer (EMD 57,439) acts primarily as a PDE III inhibitor. This differential potency suggests that the therapeutic effects can be optimized by selecting specific enantiomers based on desired outcomes .

EnantiomerMechanism of ActionEC50 (µM)Potency Comparison
EMD 57,033 (+)Calcium sensitization1.7High
EMD 57,439 (-)PDE III inhibition0.05Moderate
EMD 53998 (racemic)Mixed effects-Intermediate

Case Studies

Study on Heart Failure Models : In a study involving rat models of myocardial infarction (MI), treatment with EMD 53998 improved contractility without affecting Ca2+Ca^{2+} transient amplitude, suggesting that it selectively enhances myofilament responsiveness . The results indicated a significant restoration of contractile function in failing hearts.

Clinical Implications : The ability of EMD 53998 to increase myocardial efficiency while minimizing arrhythmogenic risks positions it as a promising candidate for treating heart failure. Its unique mechanism allows for enhanced contractility without the typical side effects associated with increased intracellular Ca2+Ca^{2+} .

Propiedades

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923274
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120223-04-3, 147527-31-9, 148714-88-9
Record name EMD 53998
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-53998
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.